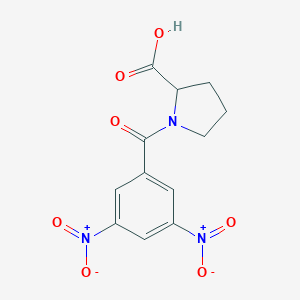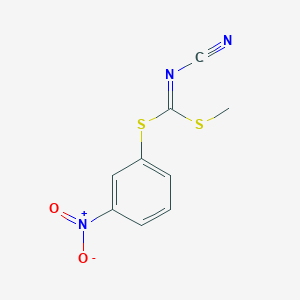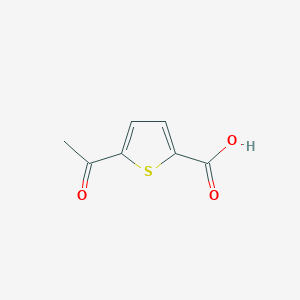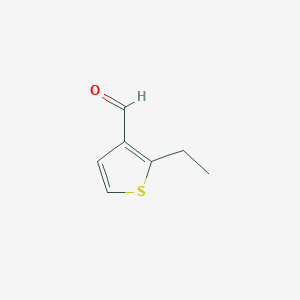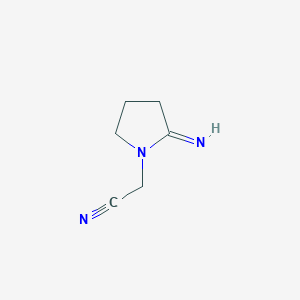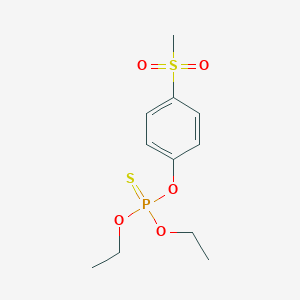
Fensulfothion sulfone
Übersicht
Beschreibung
Fensulfothion sulfone is a chemical compound with the molecular formula C11H17O5PS2 . It is a derivative of Fensulfothion, an organophosphorus compound that is widely used as an insecticide and nematicide .
Molecular Structure Analysis
The molecular structure of Fensulfothion sulfone consists of a sulfonyl (−SO2−) functional group attached to two carbon substituents . The IUPAC name for this compound is diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane .Physical And Chemical Properties Analysis
The physical and chemical properties of Fensulfothion sulfone include a molecular weight of 324.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . The exact mass and monoisotopic mass are both 324.02550298 g/mol .Wissenschaftliche Forschungsanwendungen
Agricultural Residue Analysis
Fensulfothion sulfone: is studied for its residue levels in agricultural products. Research has shown that it can be absorbed by crops like carrots and rutabagas from treated soil . Understanding its residue dynamics is crucial for assessing food safety and determining acceptable exposure levels.
Soil Treatment and Pest Control
As a metabolite of fensulfothion, this compound plays a role in soil treatment for pest control. Its effectiveness and degradation rate in soil impact its use in agricultural practices, influencing crop health and yield .
Organic Synthesis
In organic chemistry, sulfones like fensulfothion sulfone are valuable for their role in synthesizing complex molecules. They are used in catalytic reactions to form carbon-sulfur (C–S) bonds, which are foundational in creating various synthetic compounds .
Medicinal Chemistry
Sulfones are present in many molecules of medicinal importance. Fensulfothion sulfone’s reactivity and stability make it a candidate for developing pharmaceuticals and studying its interactions with biological systems .
Materials Science
The chemical properties of sulfones contribute to materials science, where they are used to develop new materials with specific desired properties, such as increased durability or conductivity .
Analytical Standards
Fensulfothion sulfone can serve as an analytical standard in chromatography. It helps in the accurate determination of chemical concentrations in various samples, which is essential for quality control in food safety and environmental monitoring .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fensulfothion sulfone, like its parent compound Fensulfothion, is an organophosphorus compound . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Fensulfothion sulfone acts by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which can lead to various physiological effects .
Biochemical Pathways
The metabolic route of Fensulfothion sulfone is largely through oxidative and/or hydrolytic pathways . In female rats, the formation of the oxygen analogue and its sulfone followed by P-O-ethyl dealkylation is a significant pathway . These metabolic changes can affect various biochemical pathways and their downstream effects .
Pharmacokinetics
It’s known that fensulfothion, the parent compound, is rapidly absorbed, distributed, and excreted in rats . These ADME properties can significantly impact the bioavailability of Fensulfothion sulfone.
Result of Action
The inhibition of acetylcholinesterase by Fensulfothion sulfone can lead to various molecular and cellular effects. The continuous stimulation of nerves, muscles, and glands due to the accumulation of acetylcholine can result in symptoms of poisoning, which can be severe in cases of high exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fensulfothion sulfone. For instance, Fensulfothion is photooxidized to Fensulfothion sulfoxide in the environment . The conversion of Fensulfothion to Fensulfothion sulfone might also be influenced by environmental conditions.
Eigenschaften
IUPAC Name |
diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZEBCYVXMEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162079 | |
| Record name | Fensulfothion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fensulfothion sulfone | |
CAS RN |
14255-72-2 | |
| Record name | Fensulfothion sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14255-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fensulfothion sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fensulfothion sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes fensulfothion sulfone persist in the environment compared to its parent compound, fensulfothion?
A1: While the provided research emphasizes the persistence of fensulfothion sulfone compared to fensulfothion, it doesn't delve into the specific chemical mechanisms responsible for this difference. Further research focusing on degradation pathways and environmental factors influencing their breakdown rates is needed to answer this question definitively.
Q2: How does the uptake of fensulfothion sulfone differ between carrots and rutabagas?
A2: Studies indicate that while both carrots and rutabagas absorb fensulfothion sulfone, there's a significant difference in the accumulation pattern. Rutabagas tend to accumulate considerably higher levels of fensulfothion sulfone compared to fensulfothion itself. In contrast, carrots exhibit similar ratios of both compounds, reflecting the levels found in the treated soil [, ]. This suggests a potential difference in the metabolic pathways or transport mechanisms for fensulfothion and its sulfone metabolite within these two crops.
Q3: Does the presence of fensulfothion sulfone in soil affect its uptake by crops in subsequent growing seasons?
A3: Research shows that fensulfothion sulfone can persist in soil and be absorbed by crops grown in subsequent seasons. Notably, carrots planted in treated soil a year later exhibited higher total residues of fensulfothion and its sulfone compared to the first-year crop []. This finding highlights the importance of understanding the long-term persistence of this metabolite and its potential for accumulation in rotational crops.
Q4: How do different environmental conditions, particularly wet and dry seasons, affect the persistence of fensulfothion sulfone in soil and its uptake by crops?
A4: Studies have shown that abnormally wet growing seasons can lead to faster disappearance of fensulfothion and its sulfone from the soil []. Paradoxically, rutabagas grown in these wet conditions exhibited higher levels of the toxic compounds than those grown in drier seasons []. This suggests that while degradation might be accelerated in wet conditions, uptake mechanisms in specific crops might also be enhanced, leading to higher residue levels despite a faster decline in soil concentration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)

